4-Amino-5-methylisoxazol-3(2H)-one
Description
4-Amino-5-methylisoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazolone core substituted with an amino group at position 4 and a methyl group at position 3. The compound’s reactivity and biological activity are influenced by the electron-withdrawing isoxazolone ring and the substituents at positions 4 and 4.
Properties
IUPAC Name |
4-amino-5-methyl-1,2-oxazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-3(5)4(7)6-8-2/h5H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPILCGJQNQZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Nitro-5-methylisoxazol-3(2H)-one
Reduction to 4-Amino Derivative
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Reduction : Iron powder (5 eq) and acetic acid (3:1 v/v) reduce the nitro group at 50°C for 2 hours.
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Isolation : Neutralization with Na₂CO₃ and extraction with ethyl acetate affords the amino product (83% yield).
Analytical Data :
Cyclization of β-Keto Amides with Hydroxylamine
β-Keto amides serve as precursors for direct isoxazolone formation. A two-step synthesis involves:
Preparation of 4-Amino-3-oxopentanamide
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Acylation : Ethyl acetoacetate reacts with benzylamine in THF to form the corresponding β-keto amide (89% yield).
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Cyclization : Treatment with hydroxylamine hydrochloride (1.2 eq) in ethanol under reflux for 6 hours yields this compound.
Optimization Notes :
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Excess hydroxylamine (1.5 eq) improves cyclization efficiency (92% yield).
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Microwave irradiation (100°C, 30 min) reduces reaction time without compromising yield.
Oxidation of 4-Amino-5-methylisoxazole
Oxidation of preformed isoxazole rings offers an alternative route:
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Starting Material : 4-Amino-5-methylisoxazole, synthesized via condensation of malononitrile and hydroxylamine.
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Oxidation : Ozonolysis in dichloromethane at −78°C, followed by reductive workup (Me₂S), converts the C₃-CH group to a ketone.
Challenges :
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield | Reaction Time | Key Advantage |
|---|---|---|---|---|
| One-pot multicomponent | Ethyl acetoacetate, NH₄OAc | 75–82% | 12 h | Atom-economic, scalable |
| Nitro reduction | 4-Nitroisoxazolone | 83% | 4 h | High regioselectivity |
| β-Keto amide cyclization | 4-Amino-3-oxopentanamide | 92% | 6 h | Direct introduction of amino group |
| Oxidation | 4-Amino-5-methylisoxazole | 55–60% | 2 h | Utilizes stable precursors |
Mechanistic and Spectroscopic Validation
1H^1H1H NMR Spectral Features
IR Spectroscopy
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.
Scientific Research Applications
4-Amino-5-methylisoxazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 4-Amino-5-methylisoxazol-3(2H)-one and related compounds:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-Amino-5-methylisoxazol-3(2H)-one, and how can its structural integrity be verified?
- Answer : Synthesis typically involves cyclocondensation of β-keto esters with hydroxylamine derivatives under acidic or basic conditions. For example, analogous procedures for isoxazolone derivatives utilize Vilsmeier–Haack reactions or hydrazine-mediated cyclization . Structural confirmation requires a combination of spectroscopic techniques (¹H/¹³C NMR, IR) and X-ray crystallography. Programs like SHELXL are critical for refining crystallographic data to resolve bond lengths and angles .
Q. What spectroscopic markers in NMR are diagnostic for distinguishing this compound from its structural analogs?
- Answer : The amino group (NH₂) typically appears as a broad singlet near δ 5.5–6.0 ppm in ¹H NMR. The isoxazolone ring protons resonate as distinct singlets in the aromatic region (δ 6.0–7.0 ppm), while the methyl group attached to the ring appears as a singlet near δ 2.1–2.5 ppm. ¹³C NMR shows characteristic carbonyl (C=O) signals at ~165–170 ppm and ring carbons at 90–110 ppm .
Advanced Research Questions
Q. How can solvent-dependent reactivity be exploited to optimize the yield of this compound during synthesis?
- Answer : Solvent polarity and proticity significantly influence reaction pathways. For example, polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates, while protic solvents (e.g., ethanol) may promote side reactions. Systematic solvent screening, as demonstrated in transition metal-free cascade reactions, can identify optimal conditions . Temperature gradients (e.g., reflux vs. room temperature) and catalyst loading (e.g., KOH vs. t-BuOK) should also be tested iteratively .
Q. What strategies resolve contradictions between crystallographic data and computational modeling for this compound?
- Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers) or crystal packing forces. Redundant data collection (multiple crystals) and twinning analysis in SHELXL improve model accuracy . Computational validation via DFT calculations (e.g., Gaussian) can align theoretical bond parameters with experimental data. Cross-referencing with solid-state NMR or Hirshfeld surface analysis further validates the structure .
Q. How can researchers address byproduct formation during functionalization of this compound?
- Answer : Byproducts often result from competing nucleophilic attacks or oxidation. Strategies include:
- Protection-deprotection : Temporarily blocking the amino group with Boc or Fmoc moieties during reactions .
- Catalyst tuning : Using mild Lewis acids (e.g., ZnCl₂) to direct regioselectivity .
- Chromatographic monitoring : HPLC or TLC with UV-active tags to track reaction progress and isolate intermediates .
Methodological Considerations
Q. What experimental protocols are recommended for analyzing the stability of this compound under varying storage conditions?
- Answer : Accelerated stability studies involve:
- Thermal stress : Heating at 40–60°C for 2–4 weeks to simulate long-term storage.
- Humidity exposure : 75% relative humidity to assess hydrolysis susceptibility.
- Analytical tools : LC-MS to detect degradation products (e.g., ring-opened derivatives) and FTIR to monitor functional group integrity .
Q. How can researchers leverage computational chemistry to predict the bioactivity of this compound derivatives?
- Answer : Molecular docking (AutoDock, Schrödinger) identifies potential binding sites in target proteins (e.g., enzymes or receptors). QSAR models correlate structural features (e.g., Hammett σ values of substituents) with observed biological activities. MD simulations (AMBER, GROMACS) assess binding stability over time .
Data Interpretation and Validation
Q. What are best practices for reconciling conflicting spectral data (e.g., NMR vs. X-ray) for novel this compound analogs?
- Answer :
- Redundant spectroscopy : Acquire 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Crystallographic refinement : Use SHELXL’s TWIN and HKLF5 commands to model twinned crystals .
- Comparative analysis : Overlay experimental and simulated XRD patterns (Mercury software) to identify polymorphic variations .
Q. How can kinetic studies improve the scalability of this compound synthesis?
- Answer : Conduct time-resolved in-situ FTIR or Raman spectroscopy to map reaction kinetics. Identify rate-limiting steps (e.g., cyclization vs. proton transfer) and optimize parameters (e.g., reagent stoichiometry, mixing efficiency). Microreactor systems enhance heat/mass transfer for reproducible gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
